7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one
Description
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has attracted attention due to its potential pharmacological properties.
Properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-14-20(15-5-3-4-6-19(15)26-2)21(25)16-7-8-18(24)17(22(16)28-14)13-23-9-11-27-12-10-23/h3-8,24H,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTNKITUPCOHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one typically involves multiple steps. One common method starts with the preparation of the chromone core, followed by the introduction of the methoxyphenyl and morpholinylmethyl groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the chromone ring, converting it to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential in various assays, indicating its usefulness in studying cellular processes and interactions. It can be used as a probe to investigate enzyme activities and receptor binding.
Medicine
In medicine, 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is being explored for its potential therapeutic effects. It has shown promise in preclinical studies for its anti-inflammatory, antioxidant, and anticancer properties.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable component in the formulation of various products.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of oxidative stress, modulation of inflammatory responses, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-5-methoxyisoflavones: These compounds share a similar chromone core but differ in their substitution patterns.
Phenoxy acetamide derivatives: These compounds have similar pharmacological activities but differ in their structural framework.
Coumarin derivatives: These compounds are structurally related and exhibit similar biological activities.
Uniqueness
What sets 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one apart is its unique combination of functional groups, which confer distinct reactivity and biological properties. Its morpholinylmethyl group, in particular, enhances its solubility and bioavailability, making it a promising candidate for drug development.
Biological Activity
7-Hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one, commonly referred to as a coumarin derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.
- Chemical Name : this compound
- CAS Number : 848205-26-5
- Molecular Formula : C22H23NO5
- Molecular Weight : 377.43 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria, demonstrating a minimum inhibitory concentration (MIC) of 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis. The mechanism of action involves the inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | MIC (μM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid production |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 62.216 - 124.432 | Bactericidal action |
Anticancer Activity
The coumarin derivative has also been investigated for its anticancer potential. In vitro studies revealed that it induces cytotoxicity in various cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 20 - 30 | Induction of apoptosis |
| HT29 (Colon Cancer) | 25 - 35 | Modulation of cell cycle |
Neuroprotective Activity
Emerging evidence suggests that this compound may possess neuroprotective effects, particularly against oxidative stress-induced neuronal damage. In vitro assays demonstrated that it can scavenge reactive oxygen species (ROS) and protect neuronal cells from H₂O₂-induced toxicity.
Table 3: Neuroprotective Effects
| Treatment Concentration (μM) | Cell Viability (%) | ROS Scavenging Activity |
|---|---|---|
| 10 | >80 | Significant |
| 50 | >70 | Moderate |
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial efficacy of various coumarin derivatives, including the one , demonstrating notable activity against resistant strains.
- Anticancer Research : A research group conducted a series of experiments on breast cancer cell lines, revealing that treatment with this compound significantly reduced cell viability and induced apoptosis.
- Neuroprotection Study : An investigation into neuroprotective properties showed that the compound effectively mitigated oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
